Cas no 2028202-52-8 (5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2028202-52-8
- EN300-1197335
- 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine-3-carbaldehyde
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- Inchi: 1S/C14H18N2O/c1-5-14(3,4)13-11(9-17)16-10(2)7-6-8-12(16)15-13/h6-9H,5H2,1-4H3
- InChI Key: YWPSQLFLFJAZSD-UHFFFAOYSA-N
- SMILES: O=CC1=C(C(C)(C)CC)N=C2C=CC=C(C)N12
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 34.4Ų
5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197335-0.05g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 0.05g |
$1080.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-0.1g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 0.1g |
$1131.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-0.25g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 0.25g |
$1183.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-0.5g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 0.5g |
$1234.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-1.0g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 1g |
$1286.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-2.5g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 2.5g |
$2520.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-5.0g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 5g |
$3728.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-10.0g |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 10g |
$5528.0 | 2023-05-23 | ||
| Enamine | EN300-1197335-50mg |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 50mg |
$707.0 | 2023-10-03 | ||
| Enamine | EN300-1197335-100mg |
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
2028202-52-8 | 100mg |
$741.0 | 2023-10-03 |
5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine-3-carbaldehyde Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine-3-carbaldehyde
Introduction to 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 2028202-52-8)
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 2028202-52-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, and biological activities of 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde, along with the latest research findings and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is defined by its imidazopyridine core and the presence of a methyl and a 2-methylbutan-2-yl substituent. The imidazopyridine scaffold is a well-known privileged structure in medicinal chemistry, often associated with potent biological activities. The aldehyde functional group at the 3-position of the imidazopyridine ring adds further reactivity and versatility to the molecule. The molecular formula of this compound is C16H19N3O, with a molecular weight of approximately 269.34 g/mol.
The physical properties of 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde include its solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is relatively stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.
Synthesis Methods
The synthesis of 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has been reported in several scientific publications. One common approach involves the condensation of 3-formylimidazo[1,2-a]pyridine with 4-bromoacetophenone followed by a series of substitution reactions to introduce the desired substituents. Another method involves the reaction of 3-formylimidazo[1,2-a]pyridine with 1-bromo-3-methylbutane in the presence of a suitable base such as potassium carbonate.
The synthetic route typically starts with the preparation of the imidazopyridine core through a multi-step process involving cyclization reactions. The key steps include the formation of an intermediate imidazopyridine derivative, which is then modified through substitution reactions to introduce the methyl and 2-methylbutan-2-yl groups. The final step involves the introduction of the aldehyde functional group at the 3-position.
Biological Activities and Mechanisms
5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Recent research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties.
In anti-inflammatory studies, 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
In cancer research, this compound has demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cells. Mechanistic studies have revealed that 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde induces apoptosis through mitochondrial dysfunction and activation of caspase cascades.
Clinical Potential and Future Directions
The promising biological activities of 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde have led to increased interest in its potential clinical applications. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.
Ongoing research is focused on optimizing the pharmacological profile of this compound through structural modifications and formulation development. Additionally, efforts are being made to evaluate its efficacy in animal models of inflammatory diseases and cancer. These studies are crucial for advancing our understanding of the therapeutic potential of 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde.
In conclusion, 5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 2028202-52-8) represents a promising lead compound in medicinal chemistry with significant potential for treating inflammatory diseases and cancer. Further research is needed to fully explore its clinical applications and optimize its therapeutic benefits.
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